molecular formula C16H16N8O2 B11530756 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11530756
M. Wt: 352.35 g/mol
InChI Key: IPCAMOWWSJUMHI-PDGQHHTCSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and hydrazide moieties

Preparation Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the triazole ring: This typically involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Hydrazide formation: This step involves the reaction of hydrazine derivatives with carboxylic acid derivatives.

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially leading to the development of new industrial chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:

    1,2,5-oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar energetic or biological properties.

    1,2,3-triazole derivatives: These compounds share the triazole ring and are often studied for their biological activities and applications in materials science.

    Hydrazide derivatives: These compounds share the hydrazide functional group and are commonly used in medicinal chemistry for their potential therapeutic properties.

Properties

Molecular Formula

C16H16N8O2

Molecular Weight

352.35 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C16H16N8O2/c1-9-13(19-23-24(9)15-14(17)21-26-22-15)16(25)20-18-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8H2,1H3,(H2,17,21)(H,20,25)/b18-12-

InChI Key

IPCAMOWWSJUMHI-PDGQHHTCSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C\3/CCCC4=CC=CC=C43

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C3CCCC4=CC=CC=C43

Origin of Product

United States

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